2-(4-(Tert-butyl)phenyl)-2-hydroxyacetonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-(Tert-butyl)phenyl)-2-hydroxyacetonitrile: is an organic compound characterized by the presence of a tert-butyl group attached to a phenyl ring, which is further connected to a hydroxyacetonitrile moiety
Mechanism of Action
Target of Action
Similar compounds such as 2,4-ditert butyl phenol (2,4-dtbp) have been found to exhibit antioxidant effects, effectively suppressing oxidation and preventing material degradation and disintegration .
Mode of Action
It can be inferred from related compounds that it may interact with its targets by neutralizing free radicals and reducing reactive oxygen species production . This interaction results in the stabilization of various compounds and enhances the durability and endurance of materials like plastics, rubber, and polymers .
Biochemical Pathways
Related compounds have been shown to exert effects that might be neurotoxic, possibly due to their preventive effects on the deamination of biogenic amines (bas) in the nervous system, most likely through inhibitory effects on monoamine oxidase (mao) or mao-like enzymes .
Result of Action
Similar compounds have been found to exhibit antifungal, antioxidant, and cancer-fighting properties . For instance, 2,4-DTBP has been shown to have fungicidal activity against Botrytis cinerea and cytotoxic activity against MCF-7 cells (a breast carcinoma cell line) .
Action Environment
It’s worth noting that similar compounds have been found to be stable and enduring in various materials like plastics, rubber, and polymers .
Biochemical Analysis
Biochemical Properties
Related compounds such as 2,4-Ditert butyl phenol have been found to have antioxidant effects, effectively suppressing oxidation and preventing material degradation . This suggests that 2-(4-(Tert-butyl)phenyl)-2-hydroxyacetonitrile may interact with enzymes, proteins, and other biomolecules in a similar manner.
Cellular Effects
. Related compounds have been shown to influence cell function. For example, 2,4-Ditert-butylphenol has been found to induce adipogenesis in human mesenchymal stem cells by activating retinoid X receptors .
Molecular Mechanism
Related compounds such as 2,4-Ditert-butylphenol have been found to exert their effects through various mechanisms, including binding interactions with biomolecules and changes in gene expression .
Temporal Effects in Laboratory Settings
Related compounds such as 2,4-Ditert-butylphenol have been found to have long-term effects on cellular function .
Metabolic Pathways
Related compounds such as 2,4-Ditert-butylphenol have been found to interact with various enzymes and cofactors .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-(Tert-butyl)phenyl)-2-hydroxyacetonitrile typically involves the reaction of 4-tert-butylbenzaldehyde with cyanide sources under controlled conditions. One common method includes the use of sodium cyanide or potassium cyanide in the presence of a suitable solvent like ethanol or methanol. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete conversion.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis. The purification of the final product is typically achieved through recrystallization or chromatographic techniques.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The hydroxy group in 2-(4-(Tert-butyl)phenyl)-2-hydroxyacetonitrile can undergo oxidation to form corresponding ketones or aldehydes.
Reduction: The nitrile group can be reduced to primary amines using reducing agents like lithium aluminum hydride or catalytic hydrogenation.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether or catalytic hydrogenation using palladium on carbon.
Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Formation of 2-(4-(Tert-butyl)phenyl)-2-oxoacetonitrile.
Reduction: Formation of 2-(4-(Tert-butyl)phenyl)-2-aminoacetonitrile.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
Chemistry: 2-(4-(Tert-butyl)phenyl)-2-hydroxyacetonitrile is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.
Biology and Medicine: This compound can be used in the design of pharmaceuticals, particularly those targeting specific enzymes or receptors. Its structural features make it a valuable scaffold for drug discovery and development.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals, including agrochemicals and materials with specific properties. Its stability and reactivity make it suitable for various applications.
Comparison with Similar Compounds
2-(4-(Tert-butyl)phenyl)acetonitrile: Lacks the hydroxy group, leading to different reactivity and applications.
2-(4-(Tert-butyl)phenyl)-2-oxoacetonitrile: Contains a carbonyl group instead of a hydroxy group, affecting its chemical behavior.
4-tert-Butylbenzaldehyde: Precursor in the synthesis of 2-(4-(Tert-butyl)phenyl)-2-hydroxyacetonitrile, with different functional properties.
Uniqueness: The presence of both a hydroxy and a nitrile group in this compound provides a unique combination of reactivity and stability. This makes it a versatile compound for various chemical transformations and applications.
Properties
IUPAC Name |
2-(4-tert-butylphenyl)-2-hydroxyacetonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO/c1-12(2,3)10-6-4-9(5-7-10)11(14)8-13/h4-7,11,14H,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IDVNRVASEIMNBY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C(C#N)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.